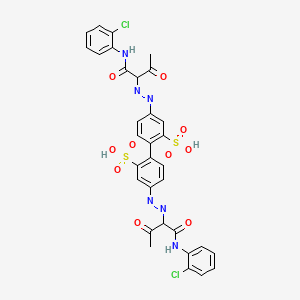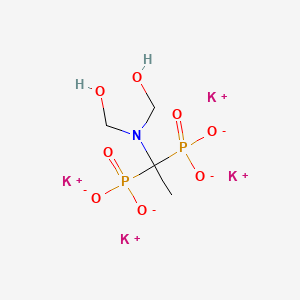
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes ethylamine, hydroxymethyl groups, and diphosphono groups, all bonded to a potassium salt. This compound is often used in scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt typically involves the reaction of ethylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The reaction mixture is then subjected to filtration and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines.
Scientific Research Applications
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt involves its ability to chelate metal ions and interact with various molecular targets. The diphosphono groups can bind to metal ions, forming stable complexes. This property is particularly useful in applications such as water treatment and as a corrosion inhibitor. Additionally, the compound can interact with enzymes and proteins, stabilizing their structure and function.
Comparison with Similar Compounds
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt can be compared with other similar compounds such as:
N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound also contains hydroxymethyl groups and is used in similar applications, but it lacks the diphosphono groups.
Trisodium dicarboxymethyl alaninate: This compound is another chelating agent with similar applications in water treatment and industrial processes.
The uniqueness of this compound lies in its combination of ethylamine, hydroxymethyl, and diphosphono groups, which provide it with distinct chemical properties and a wide range of applications.
Properties
CAS No. |
73384-96-0 |
|---|---|
Molecular Formula |
C4H9K4NO8P2 |
Molecular Weight |
417.46 g/mol |
IUPAC Name |
tetrapotassium;[1,1-diphosphonatoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H13NO8P2.4K/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7;;;;/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI Key |
SSHIFRAZZFLEHI-UHFFFAOYSA-J |
Canonical SMILES |
CC(N(CO)CO)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


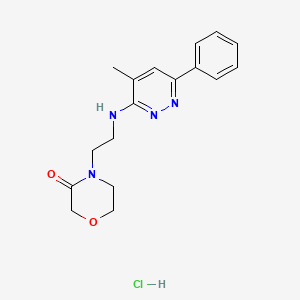
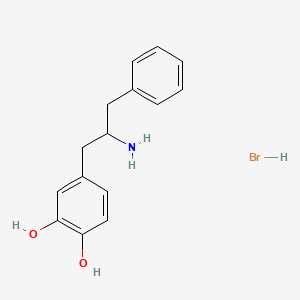


![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
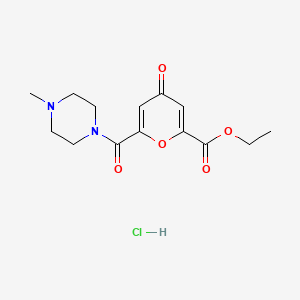
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)

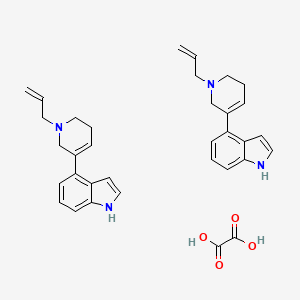
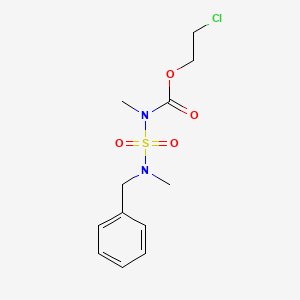
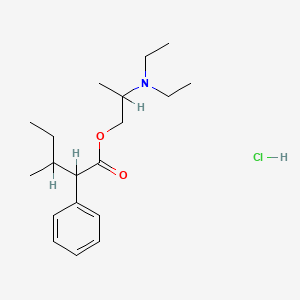
![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)

